Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate
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Overview
Description
Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate is a chemical compound with the molecular formula C22H16ClN3O2 and a molecular weight of 389.84 g/mol This compound is known for its unique structure, which includes a quinazoline core, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with acetic anhydride to form benzoxazinones, followed by reaction with aromatic amines.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Coupling with Benzoate Ester: The final step involves coupling the chlorinated quinazoline derivative with methyl 4-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The chlorine atom in the quinazoline core can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
Scientific Research Applications
Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazoline: Lacks the chlorine atom and benzoate ester, making it less reactive in certain chemical reactions.
6-Chloroquinazoline: Lacks the phenyl group and benzoate ester, affecting its biological activity and solubility.
Methyl 4-aminobenzoate: Lacks the quinazoline core, significantly altering its chemical and biological properties.
Uniqueness
Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate is unique due to its combination of a quinazoline core, a phenyl group, and a benzoate ester. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-21(27)15-7-10-17(11-8-15)24-22-25-19-12-9-16(23)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKXJTNHGMZMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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